molecular formula C8H10BrNOS B15359903 5-Bromo-2-(1-methoxycyclobutyl)thiazole

5-Bromo-2-(1-methoxycyclobutyl)thiazole

Cat. No.: B15359903
M. Wt: 248.14 g/mol
InChI Key: VOHDNFANZRZCPC-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-methoxycyclobutyl)thiazole is a novel synthetic brominated thiazole derivative intended for research and development purposes. Thiazole is a five-membered heteroaromatic ring containing nitrogen and sulfur atoms, which is a privileged scaffold in medicinal chemistry due to its diverse biological activities and presence in several clinically approved drugs . The bromine atom at the 5-position of the thiazole ring is a common and versatile functional handle for further synthetic elaboration, as this site is electronically favorable for subsequent cross-coupling reactions to generate more complex molecular architectures . The 2-(1-methoxycyclobutyl) substituent is a structurally distinct feature that incorporates a sterically constrained alicyclic ring, which may influence the compound's physicochemical properties and its interaction with biological targets. Compounds based on the thiazole core have demonstrated a wide spectrum of pharmacological activities in scientific research, including antimicrobial, antifungal, antiviral, and particularly antitumor properties . Specifically, certain thiazole derivatives have been identified as potent inhibitors of molecular targets like DNA topoisomerase IB (Top1) , a well-validated enzyme in anticancer drug discovery . Other research avenues explore thiazoles as inhibitors of kinases, such as PI3K , which is a crucial target in oncology and inflammatory diseases . The structural features of this compound suggest its potential utility as a key intermediate in the synthesis of more complex bioactive molecules or as a candidate for high-throughput screening in drug discovery campaigns. This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic procedures for humans or animals. Researchers should handle this compound with appropriate care and safety protocols in a laboratory setting.

Properties

Molecular Formula

C8H10BrNOS

Molecular Weight

248.14 g/mol

IUPAC Name

5-bromo-2-(1-methoxycyclobutyl)-1,3-thiazole

InChI

InChI=1S/C8H10BrNOS/c1-11-8(3-2-4-8)7-10-5-6(9)12-7/h5H,2-4H2,1H3

InChI Key

VOHDNFANZRZCPC-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC1)C2=NC=C(S2)Br

Origin of Product

United States

Scientific Research Applications

5-Bromo-2-(1-methoxycyclobutyl)thiazole has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-Bromo-2-(1-methoxycyclobutyl)thiazole exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The substituent at position 2 of the thiazole ring critically influences molecular properties. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Structural Features
5-Bromo-2-(1-methoxycyclobutyl)thiazole 1-Methoxycyclobutyl ~260 (calculated) Rigid cyclobutyl ring; methoxy group enhances solubility
5-Bromo-2-(3-fluorophenyl)thiazole 3-Fluorophenyl 258 (calculated) Aromatic ring with electron-withdrawing fluorine
5-Bromo-2-(4-methylphenyl)thiazole 4-Methylphenyl 254.1 Electron-donating methyl group on phenyl ring
4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole Methylthio and hydrazono-ethyl 360.26 Extended conjugation; sulfur-rich substituents

Key Observations :

  • Electronic Effects : Fluorinated phenyl groups (e.g., 3-fluorophenyl) enhance lipophilicity and metabolic stability via reduced aromatic oxidation .
  • Solubility : Methoxy groups (as in the target compound) improve aqueous solubility compared to purely hydrophobic substituents like methylphenyl .
Enzyme Inhibition
  • MMP-2 Inhibition: Thiazole carboxylic acid derivatives (e.g., MMPI-1154) exhibit superior MMP-2 inhibition compared to hydroxamic acid analogs, with IC₅₀ values in the nanomolar range . The absence of a carboxylic acid group in 5-bromo-2-(1-methoxycyclobutyl)thiazole may reduce MMP-2 affinity but could enhance selectivity for other targets.
  • COX-2 Inhibition : Bisthiazole derivatives show COX-2 inhibition comparable to celecoxib, with IC₅₀ values <1 µM . The cyclobutyl group’s rigidity may mimic the pyrazole/isoxazole rings in COX-2 inhibitors, though direct activity data for the target compound is lacking.
Antimicrobial and Anti-inflammatory Effects
  • Antimicrobial Activity : Thiazoles with fluorophenyl substituents (e.g., compound 2 in ) reduce MRSA biofilm mass by >50% at 10 µM. The target compound’s cyclobutyl group may limit penetration into bacterial membranes compared to planar aryl groups .
  • Anti-inflammatory Activity: Thiazolidinone derivatives (e.g., compound 15 in ) inhibit paw edema by 70–80% at 50 mg/kg, comparable to indomethacin. The methoxycyclobutyl group’s electron-donating effects could modulate cyclooxygenase binding .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-(1-methoxycyclobutyl)thiazole, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling a brominated thiazole precursor with a methoxycyclobutyl group. Key steps include:

  • Bromination : Use N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C to introduce bromine at the 5-position of the thiazole ring .
  • Cyclobutyl Introduction : Employ Suzuki-Miyaura coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and a methoxycyclobutyl boronic ester. Optimize ligand choice (e.g., SPhos) to enhance cross-coupling efficiency .
  • Solvent Selection : Use toluene or THF under inert conditions to minimize side reactions.

Q. Critical Parameters for Yield Optimization :

ParameterOptimal RangeImpact on Yield
Temperature80–100°C (reflux)±15% yield
Catalyst Loading5–10 mol% Pd±20% yield
Reaction Time12–24 hours±10% yield

Reference Techniques : Monitor progress via TLC (hexane:EtOAc 4:1) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing 5-Bromo-2-(1-methoxycyclobutyl)thiazole?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify methoxycyclobutyl protons (δ 3.2–3.5 ppm) and thiazole ring protons (δ 7.8–8.2 ppm). Use deuterated chloroform (CDCl₃) for solubility .
    • ¹³C NMR : Confirm bromine substitution (C-Br at ~110 ppm) and cyclobutyl carbons (sp³ carbons at 25–35 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₈H₉BrN₂OS: 260.96 g/mol) with <2 ppm error .
  • X-ray Crystallography : Resolve conformational details (e.g., cyclobutyl ring puckering) if single crystals are obtained via slow evaporation in ethanol .

Advanced Research Questions

Q. How does the substitution pattern on the thiazole ring influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Bromine at Position 5 : Enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes (e.g., kinase ATP-binding pockets) .
  • Methoxycyclobutyl at Position 2 : Increases lipophilicity (logP ~2.5), improving membrane permeability. Compare with analogs (e.g., methyl or phenyl substituents) to assess steric effects .

Q. Contradictions in Data :

  • Antimicrobial Activity : Brominated thiazoles show variable MIC values against S. aureus (2–32 µg/mL) due to differences in bacterial efflux pumps .
  • Enzyme Inhibition : Conflicting IC₅₀ values for COX-2 inhibition (e.g., 0.5 µM vs. 5 µM) may arise from assay conditions (e.g., DMSO concentration affecting protein stability) .

Q. Experimental Design :

  • Comparative SAR : Synthesize analogs (e.g., 5-chloro or 5-iodo derivatives) and test in parallel.
  • Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., PDB: 1T4K) .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive regions (e.g., bromine as a hydrogen-bond acceptor) .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess interactions with lipid bilayers or protein active sites .
  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent properties (e.g., Hammett σ values) with activity .

Validation : Cross-check predictions with experimental data (e.g., SPR binding assays or ITC) .

Q. How can crystallization challenges for this compound be addressed?

Methodological Answer:

  • Solvent Screening : Test mixtures (e.g., EtOH:H₂O 9:1 or DCM:hexane) to induce nucleation.
  • Temperature Gradients : Slow cooling from 50°C to 4°C over 48 hours .
  • Additives : Use 1% ethyl acetate to disrupt π-π stacking and improve crystal quality.

Q. Crystallographic Data :

ParameterValue
Space GroupP2₁/c
Unit Cella=8.21 Å, b=12.34 Å, c=15.67 Å
R-factor<0.05

Q. What are the key considerations for stability studies in biological assays?

Methodological Answer:

  • pH Stability : Test compound integrity in PBS (pH 7.4) vs. lysosomal conditions (pH 5.0) via LC-MS over 24 hours .
  • Photodegradation : Expose to UV light (254 nm) and monitor decomposition by HPLC .
  • Cryopreservation : Store at -80°C in anhydrous DMSO (10 mM stock) with desiccants to prevent hydrolysis .

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